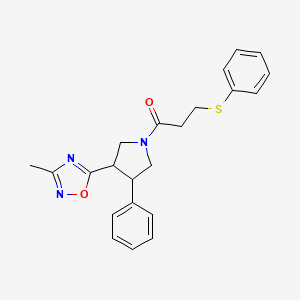
1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a derivative of oxadiazole and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its anticancer properties, antibacterial effects, and other pharmacological profiles.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N4OS, with a molecular weight of approximately 358.47 g/mol. The structure consists of a pyrrolidine ring, an oxadiazole moiety, and a phenylthio group, which may contribute to its biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicated that related compounds showed high cytotoxicity against MCF-7 breast cancer cells using the MTT assay. The results suggested that these compounds could be more effective than standard treatments like Tamoxifen .
Table 1: Cytotoxicity of Compounds on MCF-7 Cells
| Compound Name | IC50 (µM) | Comparison to Tamoxifen |
|---|---|---|
| Compound A | 5.0 | More effective |
| Compound B | 10.0 | Comparable |
| Compound C | 15.0 | Less effective |
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives have also been explored. Studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, showing MIC values significantly lower than traditional antibiotics like Oxytetracycline .
Table 2: Antibacterial Activity of Selected Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound D | 7.8 | Staphylococcus aureus |
| Compound E | 15.6 | Escherichia coli |
| Compound F | 3.9 | Bacillus cereus |
The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the oxadiazole ring may play a crucial role in disrupting cellular processes in cancer cells and bacteria. The presence of the phenylthio group is believed to enhance lipophilicity, facilitating better membrane penetration and bioactivity.
Case Studies
One notable study synthesized various oxadiazole derivatives and evaluated their anticancer properties using various assays. The results indicated that modifications on the oxadiazole ring could lead to enhanced cytotoxicity against specific cancer cell lines while minimizing toxicity to normal cells .
Another significant finding involved the antibacterial evaluation of oxadiazole derivatives against multiple bacterial strains, revealing that some compounds exhibited up to sixteen times greater antibacterial activity compared to standard treatments .
Propriétés
IUPAC Name |
1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-23-22(27-24-16)20-15-25(14-19(20)17-8-4-2-5-9-17)21(26)12-13-28-18-10-6-3-7-11-18/h2-11,19-20H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHOHBFKASVVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














